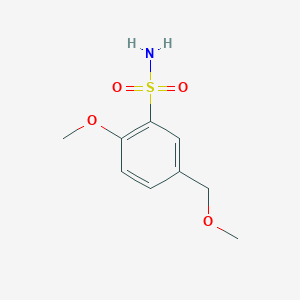
2-Methoxy-5-(methoxymethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(methoxymethyl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with methoxy and methoxymethyl groups, as well as a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(methoxymethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 2-methoxy-5-(methoxymethyl)benzene, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-methoxy-5-(methoxymethyl)benzene-1-sulfonamide may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(methoxymethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Methoxy groups can be converted to methoxybenzaldehyde or methoxybenzoic acid.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-Methoxy-5-(methoxymethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(methoxymethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The methoxy and methoxymethyl groups contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylbenzenesulfonamide: Similar structure but lacks the methoxymethyl group.
2-Methoxybenzenesulfonamide: Lacks both the methoxymethyl and additional methoxy groups.
5-Methoxymethyl-2-methylbenzenesulfonamide: Similar but with different substitution patterns.
Uniqueness
2-Methoxy-5-(methoxymethyl)benzene-1-sulfonamide is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H13NO4S |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
2-methoxy-5-(methoxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H13NO4S/c1-13-6-7-3-4-8(14-2)9(5-7)15(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) |
InChI Key |
RDJZGBLUVTVOQZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(C=C1)OC)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















